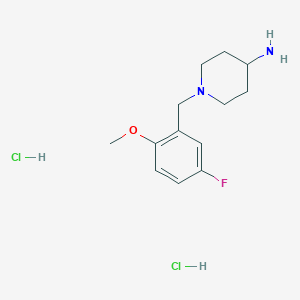

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride

描述

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride is a piperidine-derived compound featuring a benzyl substituent modified with fluoro and methoxy groups at the 5- and 2-positions, respectively. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

属性

IUPAC Name |

1-[(5-fluoro-2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-11(14)8-10(13)9-16-6-4-12(15)5-7-16;;/h2-3,8,12H,4-7,9,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQKSXDLVJCKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

化学反应分析

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride has several scientific research applications, including:

Biology: It is used in various biological assays to study the effects of deoxycytidine kinase inhibitors on cellular processes.

Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.

作用机制

The mechanism of action of 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride involves its role as an inhibitor of deoxycytidine kinase. Deoxycytidine kinase is an enzyme involved in the phosphorylation and activation of nucleoside analogs, which are used in cancer chemotherapy. By inhibiting this enzyme, the compound can potentially interfere with the proliferation of cancer cells.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The compound is compared to structurally related piperidin-4-amine derivatives below:

Table 1: Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

- Fluoro Groups : Enhance lipophilicity and metabolic stability (e.g., 5-fluoro in vs. 2-fluoro in ).

- Methoxy Groups : Increase solubility but may introduce steric hindrance (e.g., 2-methoxy vs. 3-methoxy in ).

- Halogenation : Chloro groups (e.g., ) improve binding affinity in some receptor targets but may reduce solubility.

Gaps and Limitations

- Data Availability : Molecular weights and CAS numbers for some compounds (e.g., the target compound) are missing, requiring experimental validation.

- Biological Data: Limited evidence on specific target affinities (e.g., Kv1.5 channel modulation in vs. unspecified applications in ).

生物活性

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of deoxycytidine kinase. This enzyme plays a crucial role in the phosphorylation of nucleoside analogs, which are pivotal in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparisons with related compounds.

- Molecular Formula : C13H21Cl2FN2O

- Molecular Weight : 311.22 g/mol

- CAS Number : 1286273-08-2

The primary mechanism of action for 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride involves the inhibition of deoxycytidine kinase (dCK). By inhibiting dCK, the compound interferes with the phosphorylation and activation of nucleoside analogs, which are essential for effective cancer chemotherapy. This inhibition can potentially lead to reduced proliferation of cancer cells, making it a candidate for further development in oncology.

In Vitro Studies

Research indicates that 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride exhibits notable cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 9.46 | |

| MDA-MB-231 (breast cancer) | 11.73 | |

| FaDu (hypopharyngeal) | Better than bleomycin |

In these studies, the compound demonstrated a better selectivity index compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a safer alternative.

Case Studies

A recent study highlighted the use of 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride in combination therapies. The compound was tested alongside other anticancer agents, showing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines. The results suggested that this compound could be integrated into broader treatment regimens for more effective cancer management.

Toxicity and Safety Profile

Preliminary toxicity assessments have indicated that 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride exhibits low acute toxicity in animal models, with no observed adverse effects at concentrations up to 2000 mg/kg in Kunming mice . This favorable safety profile is crucial for its potential clinical applications.

Comparative Analysis with Similar Compounds

The biological activity of 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride can be contrasted with similar piperidine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxybenzyl)piperidin-4-amine | Lacks fluorine | Lower potency against cancer cell lines |

| 1-(5-Fluoro-2-methoxyphenyl)methylpiperidin-4-amine | Similar structure | Comparable but less selective |

The presence of the fluorine atom in the target compound is believed to enhance its biological stability and activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。